molecular formula C12H16B2O4 B8200064 1,4-Di(1,3,2-dioxaborinan-2-yl)benzene CAS No. 96433-09-9

1,4-Di(1,3,2-dioxaborinan-2-yl)benzene

Cat. No.: B8200064
CAS No.: 96433-09-9
M. Wt: 245.9 g/mol
InChI Key: QQFCUSUMPGLERA-UHFFFAOYSA-N
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Description

1,4-Di(1,3,2-dioxaborinan-2-yl)benzene is a boron-containing compound with a complex and unique structure, featuring two 1,3,2-dioxaborinane rings attached to a benzene ring . It is often used in the field of organic chemistry, particularly in the development of new materials and as a building block for the synthesis of larger and more complex molecular structures .


Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of 1,4-benzenediboronic acid and 1,3-propanediol .


Molecular Structure Analysis

The molecular formula of this compound is C12H16B2O4 . It has a molecular weight of 245.88 . The structure features two 1,3,2-dioxaborinane rings attached to a benzene ring .


Physical and Chemical Properties Analysis

The melting point of this compound is 214-216 °C, and its boiling point is predicted to be 419.0±28.0 °C . The density is predicted to be 1.11±0.1 g/cm3 .

Scientific Research Applications

  • Polymer Synthesis : This compound is used as a functional alkoxyamine in the synthesis of well-defined star polymers, achieving molecular weight distributions (Mw/Mn) of 1.20-1.40 (Miura & Yoshida, 2002).

  • Chemical Interactions : It exhibits interesting interactions between the 1,3,2-dioxaborinane ring and the diphenylphosphino group, suggesting potential applications in chemical research (Nikonov et al., 1994).

  • Material Science : It is used for synthesizing cyclometalated Ru(II) complexes, aiding in the study of their electrochemical and spectroscopic properties (Yang et al., 2011).

  • Liquid Crystal Research : Derivatives of this compound, such as 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates, are used in nematic mixtures influencing viscosity, optical, and spectroscopic properties (Dabrowski et al., 1995).

  • Biomedical Research : Its derivatives, such as 1,2-dihydro-1,2-azaborine, are explored in biomedical research and materials science (Marwitz et al., 2009).

  • Electronics and Luminescence : It is involved in the study of electronic communication between boron heterocycles and the luminescence of oligo-diazaborolylarenes (Weber et al., 2006).

  • Chemical Reactivity : This compound can be 1,4-dideprotonated stoichiometrically, leading to unique reactions and products, indicating its versatility in chemical synthesis (Armstrong et al., 2007).

  • Quantum Chemistry : It exhibits high polarity and a narrow HOMO-LUMO energy gap, favoring specific types of cycloaddition reactions (Timofeeva et al., 1999).

Future Directions

1,4-Di(1,3,2-dioxaborinan-2-yl)benzene is often used in the field of organic chemistry, particularly in the development of new materials and as a building block for the synthesis of larger and more complex molecular structures . Its unique structure and properties may make it a valuable compound for future research and development in these areas.

Properties

IUPAC Name

2-[4-(1,3,2-dioxaborinan-2-yl)phenyl]-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16B2O4/c1-7-15-13(16-8-1)11-3-5-12(6-4-11)14-17-9-2-10-18-14/h3-6H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFCUSUMPGLERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)B3OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724358
Record name 2,2'-(1,4-Phenylene)bis(1,3,2-dioxaborinane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96433-09-9
Record name 2,2'-(1,4-Phenylene)bis(1,3,2-dioxaborinane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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